(+)-Adomeglivant
Description
Adomeglivant, (+)- as a Strategic Research Probe in Glucagon (B607659) Receptor Biology
Adomeglivant, (+)- serves as a critical research probe due to its specific mechanism of action and selectivity. It functions as an allosteric antagonist, meaning it binds to a site on the glucagon receptor distinct from the glucagon binding site, thereby inhibiting the receptor's activation. medchemexpress.eumedchemexpress.comcaymanchem.com This mode of inhibition is crucial for studying the receptor's conformational changes and signaling cascades.
The primary intracellular signaling event following glucagon receptor activation is the production of cyclic AMP (cAMP). physiology.orgplos.org Adomeglivant has been shown to dose-dependently block glucagon-induced increases in cAMP levels in engineered cell lines expressing the glucagon receptor. medchemexpress.comcaymanchem.com This inhibitory action allows researchers to specifically dissect the downstream effects of the glucagon-cAMP pathway. For instance, it has been used to demonstrate that blocking this pathway can reduce the expression of key metabolic regulators like PGC-1α in hepatocytes. medchemexpress.com
The utility of Adomeglivant as a probe is further enhanced by its selectivity. While it is a potent antagonist of the human glucagon receptor, its affinity for other related class B G protein-coupled receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIP-R), has been a subject of optimization in the broader development of glucagon receptor antagonists. medchemexpress.comacs.org Adomeglivant itself has been noted to inhibit the GLP-1 receptor at higher concentrations. caymanchem.com This characteristic allows for comparative studies to delineate the specific roles of these closely related receptors in metabolic control. Its ability to lower blood glucose provides a direct method for investigating the physiological consequences of inhibiting glucagon signaling in various research models. biocat.commedchemexpress.com
| Parameter | Receptor | Value | Species | Reference |
| Ki | Glucagon Receptor (hGCGR) | 6.66 ± 0.64 nM | Human | ncats.io |
| Ki | Glucagon Receptor (mGCGR) | 75.3 ± 11.4 nM | Mouse | ncats.io |
| IC₅₀ | Glucagon Receptor (rGCGR) | 1.8 µM | Rat | caymanchem.com |
| IC₅₀ | GLP-1 Receptor (rGLP-1R) | 1.2 µM | Rat | caymanchem.com |
Table 1: Inhibitory Activity of Adomeglivant, (+)-
Overview of Glucagon Receptor Modulation in Glucose Homeostasis Research
The glucagon receptor (GCGR) is a pivotal component in the maintenance of glucose homeostasis. uniprot.org It belongs to the class B family of G-protein coupled receptors (GPCRs), which are characterized by a large extracellular domain that binds peptide hormones. physiology.org Glucagon, a 29-amino acid peptide secreted by pancreatic α-cells, is the endogenous ligand for the GCGR. plos.org The binding of glucagon to its receptor, located predominantly on liver cells, initiates a signaling cascade that activates adenylyl cyclase and increases intracellular cAMP levels. physiology.orguniprot.org This signaling pathway stimulates hepatic glucose production through two main processes: glycogenolysis (the breakdown of stored glycogen) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). jacc.org
In healthy individuals, glucagon action is tightly regulated and counterbalanced by insulin (B600854) to maintain normal blood glucose levels. diabetesjournals.org However, in every form of diabetes, a state of hyperglucagonemia (excessive glucagon) is observed, which contributes significantly to hyperglycemia by driving excessive glucose output from the liver. diabetesjournals.orgjacc.org This pathological feature has established the glucagon receptor as a prime target for therapeutic intervention in diabetes research. juniperpublishers.comnih.gov
Modulation of the glucagon receptor, particularly through antagonism, is a key strategy being explored to control hyperglycemia. jacc.org By blocking the receptor, antagonists prevent glucagon from exerting its effects on the liver, thereby reducing hepatic glucose production and lowering blood glucose levels. diabetesjournals.org Research in this area also investigates the broader metabolic consequences of GCGR modulation, including potential effects on lipid metabolism and body weight, highlighting the pleiotropic roles of glucagon signaling. jacc.org
Significance of Selective Glucagon Receptor Antagonists for Mechanistic Studies
The use of selective glucagon receptor antagonists is paramount for conducting precise mechanistic studies in metabolic research. Selectivity allows scientists to isolate the effects of blocking the glucagon pathway from the effects of modulating other related hormonal systems. The glucagon receptor is part of a family of structurally similar receptors, including the receptors for glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which also play crucial roles in glucose regulation. physiology.org
A highly selective antagonist ensures that the observed physiological or cellular effects, such as a reduction in blood glucose or inhibition of hepatic glucose output, can be confidently attributed to the blockade of glucagon signaling. researchgate.net This is critical for elucidating the specific contribution of the glucagon/GCGR axis to the pathophysiology of diseases like diabetes, distinct from the actions of incretin (B1656795) hormones like GLP-1 and GIP. acs.org
Furthermore, selective antagonists like Adomeglivant, (+)- are invaluable tools for exploring the complex intra-islet communication and the feedback mechanisms that regulate hormone secretion. For example, studies using these tools can help clarify how blocking glucagon action on α-cells or other pancreatic cells affects insulin and glucagon secretion itself. caymanchem.com The development of antagonists with high selectivity for the glucagon receptor over the GIP and GLP-1 receptors remains a significant goal, enabling a clearer understanding of the unique biological roles of each of these important metabolic hormones. acs.org This specificity is essential for building accurate models of glucose homeostasis and for identifying the most effective and targeted therapeutic strategies.
Structure
2D Structure
3D Structure
Properties
CAS No. |
872260-19-0 |
|---|---|
Molecular Formula |
C32H36F3NO4 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
3-[[4-[(1R)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m1/s1 |
InChI Key |
FASLTMSUPQDLIB-HHHXNRCGSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)- Adomeglivant; Adomeglivant, (+)- |
Origin of Product |
United States |
Molecular Pharmacology and Biochemical Mechanism of Action
Glucagon (B607659) Receptor (GCGR) Allosteric Antagonism by Adomeglivant, (+)-
Adomeglivant, (+)-, functions as a negative allosteric modulator of the glucagon receptor, a Class B G-protein-coupled receptor (GPCR) crucial for glucose homeostasis. medchemexpress.comuniprot.orgnih.gov Its antagonistic properties are not a result of direct competition with glucagon at the orthosteric binding site but rather through binding to a distinct allosteric site on the receptor. caymanchem.comnih.gov
Characterization of Allosteric Binding Site and Specificity
The allosteric binding site for compounds structurally similar to Adomeglivant, (+)-, has been identified within the transmembrane (TM) domain of the GCGR. nih.govdiamond.ac.uk Specifically, research points to a novel site located outside the seven-transmembrane helical bundle, in a cleft between TM6 and TM7, which extends into the lipid bilayer. nih.gov This is distinct from the glucagon-binding cleft and other known allosteric sites on Class B GPCRs. nih.govnih.gov Computational docking studies on similar allosteric modulators suggest that the binding site is situated around the TM6 domain of the receptor in its active state. mdpi.com
Adomeglivant, (+)-, exhibits high selectivity for the glucagon receptor. medchemexpress.com While it is a potent antagonist of the GCGR, it also shows some activity at the glucagon-like peptide-1 receptor (GLP-1R), another member of the secretin-receptor family (Class B GPCRs). medchemexpress.comcaymanchem.com It interacts with a conserved binding motif present in the GCGR, GLP-1R, and glucose-dependent insulinotropic polypeptide receptor (GIPR). medchemexpress.com However, its primary and most potent activity is the antagonism of the GCGR. medchemexpress.comabmole.com The compound shows a high affinity for the human glucagon receptor, with a reported pKi value of 8.2. researchgate.netunipd.itcore.ac.uk
Conformational Changes Induced by Adomeglivant, (+)- Binding
The binding of glucagon to the GCGR typically induces significant conformational changes, including the movement of the extracellular domain (ECD) and an outward shift of the transmembrane helices, particularly TM6, which is necessary for G-protein coupling and activation. nih.govnih.govbiorxiv.org Allosteric antagonists like Adomeglivant, (+)-, are thought to prevent or stabilize the receptor in an inactive conformation. nih.govdiamond.ac.uk
By binding to the allosteric site between TM6 and TM7, Adomeglivant, (+)-, likely restricts the outward movement of TM6. nih.gov This restriction prevents the conformational rearrangement required for the receptor to couple with and activate its associated G proteins, thereby inhibiting signal transduction. nih.govdiamond.ac.uk This mechanism of action, which involves stabilizing an inactive state of the receptor, is a hallmark of negative allosteric modulation. diamond.ac.uk
Inhibition of Glucagon-Mediated Receptor Activation Pathways
The primary function of the activated GCGR is to couple with heterotrimeric G proteins, predominantly the stimulatory G protein (Gαs), which in turn activates adenylyl cyclase. medchemexpress.comuniprot.org Adomeglivant, (+)-, by preventing the necessary conformational change, effectively blocks the coupling of the GCGR to Gαs. nih.goveurekalert.org This inhibition prevents the activation of the canonical Gs signaling pathway. eurekalert.orgnih.gov
The glucagon receptor can also couple to other G proteins, such as Gαq, which activates a different signaling cascade involving a phosphatidylinositol-calcium second messenger system. uniprot.org By stabilizing the receptor in an inactive state, Adomeglivant, (+)-, inhibits the receptor's ability to activate these downstream pathways that are initiated by glucagon binding. nih.gov
Downstream Intracellular Signaling Modulation
The antagonism of the GCGR by Adomeglivant, (+)-, leads to significant alterations in the downstream intracellular signaling cascades that are normally initiated by glucagon.
Suppression of Glucagon-Stimulated Cyclic AMP (cAMP) Production
A key consequence of GCGR activation by glucagon is the Gαs-mediated stimulation of adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP) levels. medchemexpress.comfrontiersin.org Adomeglivant, (+)-, potently and dose-dependently blocks this glucagon-induced rise in cAMP. medchemexpress.comcaymanchem.com
In studies using HEK293 cells expressing the rat glucagon receptor, Adomeglivant, (+)-, demonstrated a half-maximal inhibitory concentration (IC50) of 1.8 µM against glucagon-induced cAMP production. caymanchem.com It is important to note that Adomeglivant, (+)-, by itself, has no effect on basal cAMP levels, confirming its action as an antagonist rather than an inverse agonist in this context. caymanchem.com This suppression of cAMP is a direct result of preventing GCGR activation and its subsequent signaling through Gαs and adenylyl cyclase. mdpi.comopenmedicinalchemistryjournal.com
| Cell Line | Receptor Expressed | Agonist | Adomeglivant, (+)- IC50 | Citation |
| HEK293 | Rat Glucagon Receptor | Glucagon | 1.8 µM | caymanchem.com |
| HEK293 | Rat GLP-1 Receptor | Glucagon | 1.2 µM | caymanchem.com |
| HEK293 | GLP-1 Receptor | GLP-1 | 7 µM | caymanchem.com |
Attenuation of Protein Kinase A (PKA) Activity
The elevation of intracellular cAMP directly leads to the activation of Protein Kinase A (PKA), a critical downstream effector in the glucagon signaling pathway. nih.govmdpi.com PKA is a heterotetramer consisting of two regulatory and two catalytic subunits. anr.fr The binding of cAMP to the regulatory subunits causes the release and activation of the catalytic subunits. anr.fr Activated PKA then phosphorylates numerous target proteins, mediating many of the physiological effects of glucagon. nih.govnih.gov
Impact on cAMP Response Element-Binding Protein (CREB) Phosphorylation
The binding of glucagon to its receptor typically activates a G protein, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB). mdpi.comnih.gov Phosphorylated CREB is a key transcription factor that regulates the expression of various genes.
Research conducted in hepatocytes has demonstrated that glucagon stimulation effectively triggers the phosphorylation of CREB. nih.govresearchgate.net However, pre-treatment of these cells with Adomeglivant blocks this effect. mdpi.comnih.gov Western blot analysis confirms that Adomeglivant administration prevents the glucagon-induced increase in phosphorylated CREB (p-CREB) levels, indicating a disruption of this critical signaling step. mdpi.comnih.govresearchgate.net
Table 1: Effect of Adomeglivant on Glucagon-Induced CREB Phosphorylation in Hepatocytes This table summarizes the findings from Western blot analyses on the relative protein expression of phosphorylated CREB (p-CREB) under different treatment conditions.
| Treatment Group | Observed p-CREB Level | Reference |
|---|---|---|
| Control | Baseline | mdpi.comresearchgate.net |
| Glucagon | Significantly Increased | mdpi.comnih.govresearchgate.net |
| Adomeglivant | No significant change from baseline | mdpi.comresearchgate.net |
| Glucagon + Adomeglivant | Increase in p-CREB blocked; levels comparable to control | mdpi.comnih.govresearchgate.net |
Modulation of Key Metabolic Pathways in Hepatic Cells
Adomeglivant's interruption of the glucagon/cAMP/PKA/CREB signaling axis directly influences the expression of genes involved in hepatic glucose metabolism.
Peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) is a transcriptional coactivator that plays a central role in energy metabolism and is a downstream target of CREB. mdpi.comthno.org Glucagon stimulation leads to an upregulation of PGC-1α transcription and protein expression. mdpi.combiorxiv.org
Studies show that Adomeglivant significantly impacts this process. In hepatocytes treated with 50 μM of Adomeglivant for 24 hours, the expression of PGC-1α is significantly reduced. medchemexpress.com Treatment with Adomeglivant also leads to a downward trend in PGC-1α protein expression and abolishes the increase in pgc-1α mRNA levels that is typically induced by glucagon. mdpi.comresearchgate.net
The transcription of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase 1 (pck1) and glucose-6-phosphatase (g6pc), is promoted by the CREB/PGC-1α pathway. mdpi.comnih.gov These enzymes are critical for hepatic glucose production. biorxiv.org
Adomeglivant has been shown to inhibit the expression of these genes. In hepatocyte cultures, Adomeglivant significantly decreases the mRNA levels of g6pc compared to control groups. nih.govresearchgate.net Furthermore, when co-administered with glucagon, Adomeglivant abolishes the stimulatory effect of glucagon on both pck1 and g6pc mRNA expression. mdpi.comnih.gov This demonstrates that Adomeglivant effectively suppresses the genetic machinery responsible for gluconeogenesis at the transcriptional level. mdpi.com
Table 2: Effect of Adomeglivant on Gluconeogenic Gene Expression (mRNA levels) This table summarizes qPCR analysis findings on the relative mRNA expression of key gluconeogenic genes following treatment with glucagon and/or Adomeglivant.
| Gene Target | Treatment | Observed Effect on mRNA Level | Reference |
|---|---|---|---|
| pck1 | Glucagon + Adomeglivant | Stimulatory effect of glucagon abolished | mdpi.comresearchgate.net |
| g6pc | Adomeglivant | Significantly decreased compared to control | nih.govresearchgate.net |
| g6pc | Glucagon + Adomeglivant | Stimulatory effect of glucagon abolished | nih.govresearchgate.net |
| pgc-1α | Adomeglivant | Significantly reduced | medchemexpress.com |
| pgc-1α | Glucagon + Adomeglivant | Stimulatory effect of glucagon abolished | mdpi.comresearchgate.net |
By inhibiting the expression of gluconeogenic enzymes, Adomeglivant directly reduces the synthesis and output of glucose from liver cells. guidetopharmacology.orgvulcanchem.com In vitro studies using hepatocytes have confirmed this effect. mdpi.com Incubation with Adomeglivant significantly decreases glucose production in these cells, demonstrating its potential to lower hepatic glucose output. mdpi.com
Inhibition of Glucagon-Driven Gluconeogenic Gene Expression (e.g., pck1, g6pc)
Receptor Selectivity and Cross-Reactivity Profile
While Adomeglivant is a potent antagonist of the glucagon receptor, its selectivity profile shows interaction with other related receptors.
Adomeglivant exhibits a degree of cross-reactivity with the Glucagon-like Peptide-1 Receptor (GLP-1R), a member of the same family B of G protein-coupled receptors. caymanchem.commedchemexpress.com It has been shown to inhibit glucagon-induced increases in cAMP levels in HEK293 cells that express the rat GLP-1R with an IC₅₀ value of 1.2 µM. caymanchem.comcaymanchem.com This is comparable to its potency at the rat glucagon receptor (IC₅₀ = 1.8 µM). caymanchem.comcaymanchem.com
Furthermore, Adomeglivant can inhibit the increase in cAMP levels induced by GLP-1 itself or by the GLP-1R agonist exendin-4 (B13836491) in cells expressing the GLP-1 receptor, with IC₅₀ values of 7 µM and 12 µM, respectively. caymanchem.com This indicates that Adomeglivant can act as an antagonist at the GLP-1R, although with lower potency compared to its primary target, the glucagon receptor. caymanchem.comcaymanchem.com
Table 3: Adomeglivant Inhibitory Activity (IC₅₀) at Glucagon and GLP-1 Receptors This table presents the half-maximal inhibitory concentration (IC₅₀) values of Adomeglivant against different agonists in HEK293 cells expressing either the glucagon receptor (GluR) or the GLP-1 receptor (GLP-1R).
| Receptor | Agonist | Adomeglivant IC₅₀ (µM) | Reference |
|---|---|---|---|
| Rat Glucagon Receptor | Glucagon | 1.8 | caymanchem.comcaymanchem.com |
| Rat GLP-1 Receptor | Glucagon | 1.2 | caymanchem.comcaymanchem.com |
| GLP-1 Receptor | GLP-1 | 7 | caymanchem.com |
| GLP-1 Receptor | Exendin-4 | 12 | caymanchem.com |
Methodological Applications in Preclinical Research Models
In Vitro Cellular and Organotypic Systems for Mechanistic Elucidation
In vitro models are fundamental in dissecting the molecular mechanisms of drug action. For Adomeglivant, these systems have been instrumental in characterizing its antagonistic properties and its effects on various cell types.
Use in Glucagon (B607659) Receptor-Expressing Cell Lines (e.g., HEK293-GluR cells)
Human Embryonic Kidney 293 (HEK293) cells are a versatile tool in biomedical research due to their ease of growth and transfection. cytena.com When engineered to express the glucagon receptor (HEK293-GluR cells), they become a powerful system for studying glucagon signaling.
In HEK293-GluR cells, Adomeglivant has been shown to dose-dependently block the increase in cyclic AMP (cAMP) levels induced by glucagon. medchemexpress.combiotrend-usa.commedchemexpress.com This demonstrates its direct antagonistic effect on the glucagon receptor. Notably, Adomeglivant does not inhibit the cAMP-elevating effects of adenosine (B11128), highlighting its selectivity. medchemexpress.combiotrend-usa.com Further studies have shown that Adomeglivant has high selectivity for family B G-protein coupled receptors (GPCRs) and interacts with a conserved binding motif within the glucagon receptor, GLP-1 receptor, and GIP receptor. medchemexpress.combiotrend-usa.com
| Cell Line | Receptor Expressed | Agonist | Adomeglivant Effect | Outcome |
| HEK293 | Rat Glucagon Receptor | Glucagon | Inhibition | Blocks glucagon-induced cAMP increase (IC50 = 1.8 µM) caymanchem.com |
| HEK293 | Rat GLP-1 Receptor | Glucagon | Inhibition | Blocks glucagon-induced cAMP increase (IC50 = 1.2 µM) caymanchem.com |
| HEK293 | GLP-1 Receptor | GLP-1 | Inhibition | Inhibits GLP-1-induced cAMP increase (IC50 = 7 µM) caymanchem.com |
| HEK293 | GLP-1 Receptor | Exendin-4 (B13836491) (48-86) amide | Inhibition | Inhibits Exendin-4-induced cAMP increase (IC50 = 12 µM) caymanchem.com |
Studies in Primary Hepatocyte Cultures from Diverse Species (e.g., Japanese flounder, Avpires-Cre+ mice)
Primary hepatocytes, being the main functional cells of the liver, are considered the gold standard for many in vitro metabolic studies as they retain key physiological functions. bioivt.comnih.gov
In primary hepatocytes of the Japanese flounder (Paralichthys olivaceus), Adomeglivant has been used to investigate the glucagon signaling pathway. nih.govresearchgate.net Studies have shown that Adomeglivant significantly reduces the expression of PGC-1α, a key regulator of glucose metabolism, in hepatocytes. medchemexpress.com Furthermore, it inhibits glucagon-stimulated glucose production in these cells. nih.gov This is accompanied by a decrease in the mRNA levels of genes involved in the glucagon pathway, such as gcgr, gnas, adcy2, pka, creb1, and pgc-1α, as well as gluconeogenic genes like pck1 and g6pc. nih.govresearchgate.net
| Species | Cell Type | Treatment | Effect on Gene Expression | Effect on Glucose Production |
| Japanese flounder | Primary Hepatocytes | Adomeglivant (50 µM) | Decreased mRNA levels of gcgr, gnas, adcy2, pka, creb1, pgc-1α, pck1, g6pc nih.govresearchgate.net | Inhibited glucagon-stimulated glucose production nih.gov |
| Mouse (Avpires-Cre+) | Hepatocytes | Adomeglivant (50 µM) | Significantly reduced expression of PGC-1α medchemexpress.com | Not specified |
Investigations in Isolated Pancreatic Islets (e.g., human and mouse islets)
Isolated pancreatic islets, which contain various endocrine cell types including glucagon-producing alpha cells and insulin-producing beta cells, are crucial for studying the interplay of hormones in glucose regulation. mdpi.comjapsonline.comcas.cz
In studies using isolated mouse islets, Adomeglivant has been employed as a selective glucagon receptor antagonist to probe the role of intra-islet glucagon signaling. jci.orgjci.org Research has shown that in wild-type mouse islets, Adomeglivant on its own does not significantly affect glucagon or insulin (B600854) secretion. jci.org However, when combined with a GLP-1 receptor antagonist, it can decrease glucose-stimulated insulin secretion in human islets, suggesting a complex interplay between glucagon and GLP-1 signaling within the islet. caymanchem.com In studies on both mouse and human islets, Adomeglivant has been used to demonstrate that intra-islet glucagon stimulates insulin release primarily through the activation of GLP-1 receptors on beta cells. jci.orgnih.gov
Application in High-Throughput Screening Assays for cAMP Signaling
High-throughput screening (HTS) assays are essential for the discovery of new drugs. nih.govpurdue.edu Assays that measure intracellular cAMP levels are particularly important for studying GPCRs, as cAMP is a key second messenger in their signaling pathways. thermofisher.comnih.gov
Adomeglivant has been utilized in the context of developing and validating HTS assays for glucagon receptor modulators. medchemexpress.com For instance, Förster resonance energy transfer (FRET)-based cAMP biosensor assays have been developed for the identification of Gs-coupled GPCR ligands. nih.gov The ability of Adomeglivant to specifically block glucagon-induced cAMP production makes it a valuable tool for confirming the mechanism of action of potential hits from such screens. medchemexpress.combiotrend-usa.com
In Vivo Non-Human Animal Models for Pathway Validation
Rodent Models (e.g., Avpires-Cre+ mice for glucose homeostasis studies)
Rodent models are widely used in diabetes research to study glucose metabolism and the effects of potential therapeutic agents. mdpi.commdpi.com
Non-Human Primate Models for Metabolic Research (e.g., rhesus monkeys)
Non-human primates (NHPs), particularly rhesus macaques (Macaca mulatta), serve as a critical translational bridge in metabolic disease research, connecting findings from rodent models to human clinical studies. nih.govnih.gov Their close phylogenetic relationship and high degree of genetic (93.45% homology), physiological, and metabolic similarity to humans make them invaluable for evaluating the efficacy and safety of novel therapeutic strategies. nih.govnprcresearch.org Rhesus monkeys have been utilized in a broad spectrum of biomedical research, including studies on metabolic diseases like type 2 diabetes mellitus, where conditions can develop spontaneously or be induced. nih.govnprcresearch.org These models allow for in-depth investigation of disease at the genomic level and are suitable for various imaging modalities due to their anatomical structure and size. nih.govnprcresearch.org
In the context of metabolic research, NHPs have been instrumental in understanding the regulation of food intake and the actions of various hormones. nih.gov While they are considered an indispensable resource for testing therapies targeting dyslipidemia, type 2 diabetes, and hepatic steatosis, specific published preclinical studies detailing the use of Adomeglivant, (+)- in rhesus monkey models were not identified in the reviewed literature. nih.govnih.gov However, the established use of these models for assessing glucagon-like peptide-1 (GLP-1) receptor agonists and other metabolic drugs underscores their importance for the preclinical evaluation of compounds like Adomeglivant, (+)-. nih.goveuropa.eu
Assessment of Glucagon Pathway Inhibition in Animal Physiologies
The in vivo efficacy of Adomeglivant, (+)- as a glucagon receptor antagonist is assessed in various animal models by measuring its ability to block the physiological effects of glucagon. A primary method involves challenging the animal model with exogenous glucagon and observing the subsequent hyperglycemic response. researchgate.net
In studies using a humanized glucagon receptor (hGCGR) mouse model, Adomeglivant, (+)- demonstrated a clear, dose-dependent inhibition of glucagon-induced hyperglycemia. researchgate.net Similarly, in a chemogenetic mouse model where glucagon secretion was selectively silenced, researchers highlighted the critical role of intraislet glucagon signaling for maintaining glucose homeostasis, a pathway that Adomeglivant, (+)- is designed to modulate. nih.gov For instance, administration of Adomeglivant, (+)- prior to a clozapine-N-oxide (CNO) challenge in Avpires-Cre+ mice, which induces hyperglycemia, completely abolished this effect. medchemexpress.com These animal models confirm that by antagonizing the glucagon receptor, Adomeglivant, (+)- effectively prevents the rapid rise in plasma glucose levels that is normally triggered by glucagon action in the liver. researchgate.net
Analytical Techniques Utilized in Adomeglivant, (+)- Research
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Profiling
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a fundamental technique used to measure the levels of gene expression with high sensitivity and specificity. thermofisher.comibidi.com The process involves converting messenger RNA (mRNA) from a biological sample into complementary DNA (cDNA), which is then amplified. thermofisher.com The amplification is monitored in real-time using fluorescent dyes, allowing for the quantification of the initial amount of a specific transcript. ibidi.com
In research on Adomeglivant, (+)-, qPCR is employed to determine how the compound modulates the expression of genes involved in metabolic pathways. For example, studies have shown that Adomeglivant, (+)- can significantly reduce the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) in hepatocytes. medchemexpress.com PGC-1α is a key transcriptional coactivator that regulates genes involved in hepatic gluconeogenesis. By using qPCR, researchers can precisely quantify this reduction in mRNA levels, providing mechanistic insight into how Adomeglivant, (+)- contributes to decreased glucose production at the level of gene regulation.
| Technique | Application in Adomeglivant, (+)- Research | Key Finding | Reference |
|---|---|---|---|
| Quantitative Polymerase Chain Reaction (qPCR) | Measurement of gene expression in hepatocytes | Significantly reduces the expression of PGC-1α mRNA | medchemexpress.com |
Western Blotting for Protein Phosphorylation and Expression Analysis
Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. nih.gov The method involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to identify the protein of interest. nih.govraybiotech.com
This technique is particularly crucial for studying signal transduction pathways, which often involve the phosphorylation of proteins. In the context of Adomeglivant, (+)- research, Western blotting is essential for analyzing the downstream effects of glucagon receptor antagonism. The binding of glucagon to its receptor activates a signaling cascade that leads to the phosphorylation of various downstream proteins. raybiotech.com By using phospho-specific antibodies, researchers can perform Western blot analysis to measure the levels of both the total and the phosphorylated forms of key signaling proteins. licorbio.com This allows for a direct assessment of how Adomeglivant, (+)- inhibits the glucagon-induced signaling cascade, providing evidence of its antagonistic activity at the molecular level. nih.gov
Enzymatic and Cell-Based Assays for Signaling Pathway Activity
Cell-based assays are fundamental tools for characterizing the activity of compounds like Adomeglivant, (+)- on cellular signaling pathways in a controlled, in vitro environment. bpsbioscience.com These assays often use engineered cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that are made to express a specific receptor of interest, in this case, the glucagon receptor. medchemexpress.comcaymanchem.com
A common approach is to measure the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the glucagon signaling pathway. nih.govcaymanchem.com Reporter gene assays, where the activation of the signaling pathway leads to the expression of a measurable protein like luciferase, are also frequently used. bpsbioscience.comsvarlifescience.com Research has shown that Adomeglivant, (+)- dose-dependently blocks the increase in cAMP levels induced by glucagon in HEK293 cells expressing the glucagon receptor. medchemexpress.com It also demonstrates inhibitory activity at the glucagon-like peptide-1 (GLP-1) receptor in similar assays. caymanchem.com These enzymatic and cell-based assays are critical for determining the potency (e.g., IC50 values) and selectivity of Adomeglivant, (+)-. medchemexpress.comcaymanchem.com
| Cell Line | Target Receptor | Stimulant | Measured Effect | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| HEK293 | Rat Glucagon Receptor | Glucagon | Inhibition of cAMP increase | 1.8 | caymanchem.com |
| HEK293 | Rat GLP-1 Receptor | Glucagon | Inhibition of cAMP increase | 1.2 | caymanchem.com |
| HEK293 | GLP-1 Receptor | GLP-1 | Inhibition of cAMP increase | 7 | caymanchem.com |
| HEK293 | GLP-1 Receptor | Exendin-4 | Inhibition of cAMP increase | 12 | caymanchem.com |
In Vitro Glucose Production Measurements
In vitro glucose production assays using primary hepatocytes are a cornerstone for directly evaluating the impact of compounds on hepatic glucose output. nih.govfrontiersin.org The liver plays a central role in maintaining blood glucose levels through gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen). nih.govnih.gov In these assays, isolated liver cells are cultured and treated with a compound of interest, and the amount of glucose released into the culture medium is measured. nih.gov
This methodology has been applied to characterize the effects of Adomeglivant, (+)-. Studies using primary human hepatocytes have demonstrated that Adomeglivant, (+)- effectively blocks glucagon-mediated glycogenolysis. researchgate.net This directly shows that the compound can inhibit the liver's production of glucose in response to a glucagon challenge. researchgate.net Such experiments are vital for confirming that the mechanism of action observed in cell-based signaling assays translates into a physiologically relevant effect on glucose metabolism. frontiersin.orgnih.gov
Computational Docking and Molecular Mechanics Calculations (e.g., for protease inhibition screening)
Computational methods such as molecular docking and molecular mechanics (MM) calculations have been instrumental in identifying novel inhibitors for various protein targets. In the context of protease inhibition, these in silico techniques serve as a powerful and cost-effective primary screening tool to evaluate large compound libraries and prioritize candidates for experimental validation. A notable application of this approach was in the screening for inhibitors of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like (PL) protease, a critical enzyme for viral replication.
In a comprehensive virtual screening study, (+)-Adomeglivant was identified as a potential inhibitor of SARS-CoV-2 PL protease. jst.go.jp The study employed a two-step computational approach, initiating with docking simulations to predict the binding poses of compounds within the active site of the protease, followed by molecular mechanics calculations to refine these poses and estimate their binding affinities. jst.go.jp
The initial phase involved the docking of 8,820 compounds from a chemical database of approved drugs and investigational agents against the SARS-CoV-2 PL protease. jst.go.jp This process generated multiple binding poses for each compound and calculated a corresponding docking score, which serves as an initial estimate of binding affinity. The docking scores for the entire library ranged from -10.9 to -0.3, with a lower score indicating a higher predicted affinity. jst.go.jp
Following the docking simulations, molecular mechanics calculations were performed on the predicted binding poses to optimize the structures and provide a more accurate estimation of the binding scores. These MM-based binding scores ranged from -58.4 to -0.7. jst.go.jp Based on these refined scores, 57 compounds were selected as candidates for in vitro experimental assays to determine their actual inhibitory activity against the PL protease. jst.go.jp
From the 57 selected compounds, this compound was one of five compounds confirmed to have inhibitory activity. It demonstrated a moderate inhibitory effect on the SARS-CoV-2 PL protease, with a half-maximal inhibitory concentration (IC50) value in the range of 12–15 µM. jst.go.jp This successful identification underscores the efficacy of combining docking simulations with molecular mechanics calculations for the rapid and efficient discovery of novel enzyme inhibitors from extensive chemical libraries. jst.go.jp
The table below summarizes the computational screening process that led to the identification of this compound as a PL protease inhibitor.
Table 1: Computational Screening Funnel for SARS-CoV-2 PL Protease Inhibitors
| Screening Stage | Number of Compounds | Key Metrics | Outcome |
|---|---|---|---|
| Initial Library | 8,820 | N/A | Full library of approved and investigational drugs. jst.go.jp |
| Docking Simulation | 8,820 | Docking Scores: -10.9 to -0.3 | Generation of binding poses and initial affinity estimation. jst.go.jp |
| Molecular Mechanics (MM) Calculation | Top Poses | Binding Scores: -58.4 to -0.7 | Refinement of binding poses and more accurate affinity prediction. jst.go.jp |
| Selection for In Vitro Assay | 57 | Based on MM Binding Scores | Prioritization of candidates for experimental validation. jst.go.jp |
| Identified Inhibitors | 5 | IC50 Values | Confirmation of inhibitory activity, including this compound (12–15 µM). jst.go.jp |
Structure Activity Relationship Sar and Rational Design Principles
Elucidation of Pharmacophoric Requirements for Glucagon (B607659) Receptor Antagonism
The foundation for designing novel glucagon receptor antagonists like Adomeglivant lies in understanding the pharmacophore—the essential three-dimensional arrangement of functional groups necessary for biological activity. Pharmacophore models for non-peptide GCGR antagonists have been developed by analyzing the structures of known active compounds. nih.gov
A representative pharmacophore model for GCGR antagonists identifies several key features:
Hydrophobic Regions: These models consistently highlight the need for two significant hydrophobic areas that can occupy specific pockets within the receptor. nih.gov
Hydrogen Bond Acceptors: The presence of hydrogen bond acceptors is crucial for anchoring the molecule correctly within the receptor's binding site. nih.gov
Ionizable Features: A positively ionizable or acidic group is another common feature, suggesting an important electrostatic or hydrogen-bonding interaction with receptor residues. nih.govinformahealthcare.com
One well-defined five-feature pharmacophore model, termed Hypo1, integrates these elements, specifying the necessity of two hydrogen bond acceptors, two hydrophobic regions, and a positive ionizable feature. nih.gov This model, validated against compounds with varying affinities, serves as a virtual blueprint, guiding the design and screening of new chemical entities to ensure they possess the fundamental architecture required for effective glucagon receptor antagonism. nih.gov
Identification of Key Structural Moieties for Potency and Selectivity
Adomeglivant is a highly potent and selective antagonist of the human glucagon receptor, with a reported inhibitor constant (Ki) of 6.66 nM. guidetopharmacology.org Its chemical structure, N-[4-[(1S)-1-[[4′-(1,1-dimethylethyl)-2,6-dimethyl[1,1′-biphenyl]-4-yl]oxy]-4,4,4-trifluorobutyl]benzoyl]-β-alanine, reveals several key moieties that are critical to its high affinity and selectivity. biocat.com Molecular docking studies suggest that Adomeglivant binds within a specific transmembrane region of the receptor, designated "Pocket 2". mdpi.com
Biphenyl (B1667301) Core Assembly: The large, lipophilic 4'-(tert-butyl)-2,6-dimethyl-[1,1'-biphenyl] unit serves as a critical hydrophobic anchor. This group is designed to fit into one of the hydrophobic pockets of the receptor, as predicted by pharmacophore models. The substitution pattern on the biphenyl rings is finely tuned to maximize van der Waals interactions and optimize the molecule's orientation within the binding site.
Trifluorobutyl Ether Linker: This central fragment connects the hydrophobic biphenyl core to the benzoyl side chain. The ether oxygen can act as a hydrogen bond acceptor. Crucially, this linker contains a stereocenter at the (1S) position. The specific stereochemistry is vital for precise positioning of the flanking aromatic groups within the receptor. The 4,4,4-trifluorobutyl group enhances binding affinity and can improve metabolic stability, a common strategy in medicinal chemistry.
Benzoyl-β-alanine Side Chain: This portion of the molecule contains the terminal carboxylic acid of the β-alanine moiety. This acidic group fulfills the requirement for an ionizable feature in the pharmacophore model, likely forming a key ionic or hydrogen bond interaction with a corresponding basic residue in the receptor. nih.gov This interaction is considered essential for anchoring the molecule and for its antagonist activity. This β-alanine-benzamide feature is conserved across many potent GCGR antagonists. informahealthcare.com
| Compound | Target | Binding Affinity (Ki) | pKi | Reference |
|---|---|---|---|---|
| Adomeglivant ((+)-) | Human Glucagon Receptor | 6.66 nM | 8.2 | guidetopharmacology.orgunipd.it |
Strategies for Chemical Modification and Analog Synthesis
The development of Adomeglivant and related compounds has been heavily influenced by rational design strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies include scaffold hopping and modification of critical functional groups.
Scaffold Hopping: This powerful medicinal chemistry technique involves replacing a central molecular core with a structurally different but functionally similar scaffold. Research has shown that novel series of potent glucagon receptor antagonists, such as indazole and indole (B1671886) derivatives, were discovered through scaffold hopping based on the structures of Adomeglivant (LY-2409021) and another lead compound, MK-0893. nih.govlarvol.comx-mol.com By replacing the biphenyl ether core of Adomeglivant with these heterocyclic systems, chemists were able to explore new chemical space, leading to the discovery of antagonists with distinct properties. nih.gov This approach allows for the retention of key pharmacophoric features while potentially improving aspects like synthetic accessibility or patentability.
Modification of the Acidic Moiety: The β-alanine side chain, with its terminal carboxylic acid, is a well-established anchor for GCGR antagonists. informahealthcare.com However, extensive research has been conducted on replacing this group with other acidic bioisosteres to modulate activity and physicochemical properties. In various antagonist series, the carboxylic acid has been successfully replaced by other acidic functional groups such as tetrazoles or sulfonic acids, demonstrating that while the presence of an acidic group is critical, its specific chemical nature can be varied. informahealthcare.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to modern drug discovery, used to build predictive models that correlate the chemical structure of compounds with their biological activity. For glucagon receptor antagonists, QSAR studies have been instrumental in guiding the design of more potent molecules. researchgate.netacs.org
The process involves several steps:
Data Set Compilation: A series of structurally related analogs of a lead compound, like Adomeglivant, is synthesized, and their biological activity (e.g., IC₅₀ or Ki for receptor binding) is measured.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that quantify its physicochemical properties, such as hydrophobicity, electronic distribution, and steric (shape) parameters.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Support Vector Machines (SVM), are used to generate a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it can accurately forecast the activity of new, untested compounds.
QSAR models for various classes of GCGR antagonists have revealed that factors related to hydrophobicity and molecular shape are predominant influences on binding affinity, underscoring the importance of specific steric interactions between the antagonist and the receptor. acs.org By using these validated models, medicinal chemists can prioritize the synthesis of novel analogs that are predicted to have high potency, thereby accelerating the drug discovery cycle.
| Statistical Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| R² (Coefficient of Determination) | Measures how well the model fits the training data (a value closer to 1.0 is better). | > 0.80 | researchgate.net |
| Q² (Cross-Validated R²) | Measures the predictive power of the model using internal validation (a value > 0.5 is considered predictive). | > 0.50 | researchgate.netmdpi.com |
| R²_pred (External Validation) | Measures the predictive power of the model on an external test set of compounds. | > 0.60 | mdpi.com |
Theoretical Implications and Future Academic Research Directions
Adomeglivant, (+)- as a Tool for Deeper Understanding of Glucagon (B607659) Physiology
Adomeglivant, (+)-, a potent and selective allosteric antagonist of the glucagon receptor, offers a valuable pharmacological tool to further unravel the complex physiology of glucagon. caymanchem.comvulcanchem.commedchemexpress.com Glucagon, a peptide hormone secreted by pancreatic alpha cells, is primarily known for its role in stimulating hepatic glucose production, thus counteracting the effects of insulin (B600854) to maintain glucose homeostasis. frontiersin.orgnih.gov However, emerging research suggests that glucagon's physiological role is far more extensive, influencing amino acid and lipid metabolism, energy expenditure, and appetite. nih.govmdpi.com
By selectively blocking the glucagon receptor, Adomeglivant, (+)- allows researchers to investigate the physiological consequences of inhibiting glucagon signaling in various metabolic states. This can help to delineate the specific contributions of glucagon to fasting and postprandial glucose control, as well as its role in the pathophysiology of conditions like type 2 diabetes, where hyperglucagonemia is a common feature. mdpi.comnih.gov Studies using glucagon receptor antagonists have already demonstrated that blocking glucagon action can significantly lower both fasting and postprandial glucose levels. nih.govmedchemexpress.com
Furthermore, the use of Adomeglivant, (+)- can help to clarify the intricate interplay between glucagon and other hormones, particularly insulin and glucagon-like peptide-1 (GLP-1). caymanchem.comdukehealth.org Recent findings suggest a more complex relationship than the traditional view of simple opposition, with evidence of intra-islet communication and potential for glucagon to influence insulin secretion. frontiersin.orgdukehealth.org By observing the systemic effects of glucagon receptor blockade with Adomeglivant, (+)-, researchers can gain a more nuanced understanding of this hormonal network. The universal observation of elevated glucagon secretion when the receptor is blocked raises the possibility of significant signaling through the GLP-1 receptor. duke.edu
Contribution to the General Understanding of Allosteric Modulation in GPCRs
Adomeglivant, (+)- serves as a significant case study for the broader field of G protein-coupled receptor (GPCR) pharmacology, particularly in the area of allosteric modulation. caymanchem.comglpbio.com GPCRs are the largest family of transmembrane proteins and are crucial drug targets for a wide range of diseases. nih.govfrontiersin.org Traditionally, drugs have targeted the orthosteric site, where the endogenous ligand binds. However, allosteric modulators, which bind to a topographically distinct site, offer several potential advantages, including greater subtype selectivity and a more nuanced "dimmer switch" effect on receptor activity, as opposed to the simple "on/off" action of many orthosteric ligands. nih.govfrontiersin.org
As an allosteric antagonist of the glucagon receptor, a class B GPCR, Adomeglivant, (+)- provides a valuable chemical entity to probe the mechanisms of allosteric regulation within this important receptor family. caymanchem.comduke.edu Structural and functional studies of how Adomeglivant, (+)- binds to the glucagon receptor and inhibits its function can reveal key insights into the conformational changes that govern receptor activation and signaling. nih.gov This knowledge is not only crucial for optimizing future glucagon receptor antagonists but also contributes to a more general understanding of the principles of allosteric modulation that can be applied to other GPCRs. frontiersin.org The discovery of diverse allosteric sites is expanding our comprehension of both negative and positive allosteric modulation of downstream signaling in Class B GPCRs. frontiersin.org
The study of Adomeglivant, (+)- can also shed light on the concept of biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others. duke.edu Understanding how an allosteric modulator can influence the signaling bias of the glucagon receptor could lead to the development of more targeted therapies with improved efficacy and fewer side effects.
Potential as a Biochemical Probe for Dissecting Complex Metabolic Pathways
The specificity of Adomeglivant, (+)- for the glucagon receptor makes it a powerful biochemical probe for dissecting the intricate network of metabolic pathways regulated by glucagon. medchemexpress.com Beyond its well-established role in glucose metabolism, glucagon influences a variety of other metabolic processes. nih.govmdpi.com By selectively inhibiting glucagon's action with Adomeglivant, (+)-, researchers can trace the downstream consequences and identify novel glucagon-regulated pathways.
For instance, Adomeglivant, (+)- can be employed in metabolomics studies to identify changes in the cellular metabolome following glucagon receptor blockade. This can help to pinpoint specific enzymes and metabolic fluxes that are under the control of glucagon signaling. Such an approach could be particularly useful in understanding glucagon's role in amino acid metabolism and its potential contribution to conditions like non-alcoholic fatty liver disease (NAFLD). nih.gov
Furthermore, Adomeglivant, (+)- can be used in conjunction with other metabolic probes and techniques, such as stable isotope tracing, to provide a dynamic view of metabolic flux through various pathways in response to glucagon signaling. biorxiv.orgresearchgate.net This allows for a more quantitative understanding of how glucagon orchestrates metabolic shifts in different tissues, such as the liver and adipose tissue. The use of chemical probes that can be selectively cleaved allows for the targeted analysis of specific classes of metabolites, providing deeper insights into the metabolic pathways at play. researchgate.net
Comparative Research with Other Glucagon Receptor Antagonists
A comparative analysis of Adomeglivant, (+)- with other glucagon receptor antagonists, both small molecules and peptide-based antagonists, is essential for a comprehensive understanding of this therapeutic class. Different antagonists may exhibit distinct pharmacological profiles, including variations in potency, selectivity, and their specific mode of allosteric inhibition.
Comparing the effects of Adomeglivant, (+)- with peptide antagonists like des-His(1)-[Glu(9)]-glucagon amide can provide insights into the differences between small molecule and peptide-based inhibition of the glucagon receptor. Such studies can help to determine if different classes of antagonists induce distinct conformational changes in the receptor, potentially leading to different downstream signaling outcomes.
Moreover, comparing Adomeglivant, (+)- to other small-molecule antagonists can reveal structure-activity relationships and highlight the chemical features that are critical for potent and selective glucagon receptor antagonism. This information is invaluable for the rational design of next-generation antagonists with improved properties. A summary of the pharmacodynamic effects of various glucagon receptor modulating agents reveals both commonalities and differences in their impact on biomarkers like circulating glucagon and insulin concentrations. duke.edu
| Compound/Modality | Class | Primary Mechanism |
| Adomeglivant, (+)- (LY2409021) | Small Molecule | Allosteric Antagonist caymanchem.commedchemexpress.com |
| REGN1193 | Monoclonal Antibody | Antagonist duke.edu |
| des-His(1)-[Glu(9)]-glucagon amide | Peptide | Antagonist |
| Glucagon Receptor Antisense | Oligonucleotide | Reduces Receptor Expression duke.edu |
| Glucagon Receptor Knockout | Genetic Modification | Complete Ablation of Receptor Function duke.edu |
Integration into Systems Biology Approaches for Comprehensive Metabolic Regulation Studies
The full potential of Adomeglivant, (+)- as a research tool can be realized by integrating its use into systems biology approaches. mdpi.comnih.gov Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components in isolation. mdpi.com By combining experimental data generated using Adomeglivant, (+)- with computational modeling, researchers can build more comprehensive and predictive models of metabolic regulation. nih.govplos.org
For example, data on the changes in gene expression, protein levels, and metabolite concentrations following treatment with Adomeglivant, (+)- can be integrated into genome-scale metabolic models. nih.govplos.org This can help to identify the key nodes and feedback loops in the metabolic network that are most sensitive to glucagon signaling. Such models can generate testable hypotheses about how the metabolic system responds to perturbations and can aid in the identification of potential biomarkers and new therapeutic targets. nih.govnih.gov
Furthermore, a systems approach can help to elucidate the network-level effects of glucagon receptor antagonism, including potential off-target effects or compensatory mechanisms that may arise. embopress.org This holistic view is crucial for understanding the long-term consequences of inhibiting glucagon signaling and for the development of safe and effective therapies. By understanding the inherent feedback loops and regulatory mechanisms within metabolic networks, we can better predict the outcomes of therapeutic interventions. nih.gov
Q & A
Q. What are the key physicochemical properties of Adomeglivant (+)-, and how do they influence experimental design in receptor binding studies?
Adomeglivant (+)- has a molecular formula of C₃₂H₃₆F₃NO₄ and a molecular weight of 555.63 g/mol . Its high purity (99.55%) ensures minimal interference in receptor binding assays. Researchers should verify purity using HPLC or NMR prior to experiments to avoid confounding results. For binding studies, consider the compound’s solubility in dimethyl sulfoxide (DMSO) or ethanol and optimize buffer conditions (e.g., pH, ionic strength) to mimic physiological environments .
Q. What in vitro assays are most effective for evaluating Adomeglivant (+)-'s antagonistic activity on the glucagon receptor?
Use competitive binding assays with radiolabeled ligands (e.g., ³H-glucagon) to measure displacement efficacy. Pair this with cAMP inhibition assays in HEK293 cells expressing human glucagon receptors to confirm functional antagonism. Include positive controls (e.g., known antagonists) and validate results via dose-response curves (IC₅₀ calculation) .
Q. How should researchers address batch-to-batch variability in Adomeglivant (+)- during long-term studies?
Implement strict quality control protocols:
- Use certificates of analysis (CoA) to verify purity and stability.
- Store aliquots at -20°C to prevent degradation.
- Perform periodic re-testing via LC-MS to confirm chemical integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic (PK) data for Adomeglivant (+)-?
Contradictions often arise from differences in bioavailability, metabolic stability, or tissue distribution. To address this:
- Conduct hepatic microsome assays to predict metabolic clearance.
- Use physiologically based PK (PBPK) modeling to simulate in vivo absorption.
- Compare results with in vivo PK studies in rodents, ensuring plasma sampling at multiple time points. Cross-validate using mass spectrometry to quantify parent compound and metabolites .
Q. What experimental designs are optimal for assessing Adomeglivant (+)-'s tissue-specific effects in metabolic disease models?
- Tissue-selective knockout models : Use Cre-lox systems to delete glucagon receptors in specific tissues (e.g., liver, adipose).
- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway alterations.
- Dose-ranging studies : Test subtherapeutic to supratherapeutic doses to identify therapeutic windows without off-target effects .
Q. How can researchers mitigate confounding factors in clinical trial simulations involving Adomeglivant (+)-?
- Stratified randomization : Group participants by baseline HbA1c, BMI, and genetic polymorphisms (e.g., GCGR variants).
- Blinding protocols : Use double-blinded designs with placebo controls.
- Covariate adjustment : Apply mixed-effects models to account for inter-individual variability in PK/PD responses .
Q. What statistical methods are recommended for analyzing contradictory data from Adomeglivant (+)-'s dual agonist/antagonist effects?
- Bayesian hierarchical modeling : Quantify uncertainty in dose-response relationships.
- Network pharmacology analysis : Map interactions between Adomeglivant (+)- and off-target receptors (e.g., GLP-1R).
- Sensitivity analysis : Identify parameters (e.g., binding affinity, receptor density) most influential on observed contradictions .
Methodological Guidance
Q. How should researchers structure literature reviews to identify gaps in Adomeglivant (+)-'s mechanism of action?
- Use Semantic Scholar’s "Ask this paper" feature to extract methodological details from key studies .
- Apply advanced search strings in PubMed:
("Adomeglivant" OR "glucagon receptor antagonist") AND ("cAMP inhibition" OR "metabolic clearance") - Filter results by "influential citations" to prioritize high-impact studies [[9, 16]].
Q. What protocols ensure ethical compliance in preclinical studies involving Adomeglivant (+)-?
- Obtain institutional animal care committee (IACUC) approval.
- Adhere to the 3Rs principle (Replacement, Reduction, Refinement) for animal use.
- Document adverse events (e.g., hypoglycemia) and implement humane endpoints [[5, 13]].
Q. How can researchers optimize data reproducibility in Adomeglivant (+)- studies?
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Publish raw datasets (e.g., RNA-seq counts) in repositories like GEO or PRIDE.
- Include detailed supplementary tables for experimental parameters (e.g., buffer compositions, instrument settings) [[17]].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
